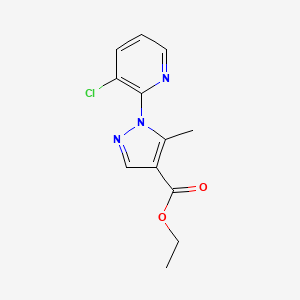

ETHYL 1-(3-CHLOROPYRIDIN-2-YL)-5-METHYLPYRAZOLE-4-CARBOXYLATE

Descripción

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of ethyl 1-(3-chloropyridin-2-yl)-5-methylpyrazole-4-carboxylate follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The primary identifier for this compound is Chemical Abstracts Service registry number 1150164-31-0, which serves as the standard reference for chemical databases and regulatory documentation. An alternative Chemical Abstracts Service number, 1017456-57-3, has also been associated with this compound in certain chemical supply databases, though both refer to the same molecular structure. The compound is also catalogued under the Molecular Design Limited number MFCD11855908, providing additional database cross-referencing capabilities.

The International Union of Pure and Applied Chemistry name systematically describes the compound's structure beginning with the ethyl ester functionality, followed by the pyrazole ring numbering system, and concluding with the chloropyridine substituent. Alternative nomenclature systems have generated several synonymous designations, including "ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate" and "1-(3-chloropyridin-2-yl)-5-methylpyrazole-4-carboxylic acid ethyl ester". These naming variations reflect different approaches to describing the ester functionality while maintaining consistency in the heterocyclic core identification.

The compound's classification within chemical taxonomy places it among specialty materials and heterocyclic intermediates, reflecting its role in synthetic chemistry applications. Database identifiers such as SCHEMBL22558034, DTXSID10674877, and various catalogue numbers including AWB16431, BS-19355, and CS-0207987 provide comprehensive cross-referencing across multiple chemical information systems.

Propiedades

IUPAC Name |

ethyl 1-(3-chloropyridin-2-yl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-3-18-12(17)9-7-15-16(8(9)2)11-10(13)5-4-6-14-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAKSNGEBKYYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C=CC=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674877 | |

| Record name | Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-31-0 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(3-chloro-2-pyridinyl)-5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Oxidation-Based Synthesis Pathway

Overview:

This method involves the oxidation of a precursor compound, specifically ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, in an acetonitrile system using potassium persulfate as the oxidizing agent. The process typically yields the target compound with a reported efficiency of approximately 75-80%.

| Step | Description | Conditions & Reagents | Yield & Notes | |

|---|---|---|---|---|

| 1 | Formation of precursor | N/A | Starting from ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | |

| 2 | Oxidation of precursor | Ethyl 3-bromo precursor + potassium persulfate + acetonitrile | Reflux at 50-60°C, oxidant in 1.3-1.7 equivalents | Yields 75-80%, high purity, scalable |

| 3 | Work-up | Acidification with sulfuric acid, extraction, purification | Final product obtained via recrystallization |

Research Findings:

This method emphasizes mild reaction conditions and the use of inexpensive, readily available oxidants, aligning with green chemistry principles. The oxidation step effectively introduces the necessary functional groups, facilitating subsequent modifications.

Condensation and Cyclization Route

Overview:

A different approach involves the condensation of 2,4-dioxobutyrate with 2-hydrazino-3-chloropyridine, followed by cyclization to form the pyrazole core. This route is advantageous due to its simplicity and use of inexpensive raw materials.

| Step | Description | Conditions & Reagents | Yield & Notes |

|---|---|---|---|

| 1 | Synthesis of 2,4-dioxobutyrate | Claisen condensation of pyruvate ester with formate | Mild conditions, low energy consumption |

| 2 | Condensation with hydrazine derivative | 2,4-dioxobutyrate + hydrazine hydrate + 2-chloropyridine | Reflux in ethanol with sodium ethoxide |

| 3 | Cyclization to form pyrazole | Treatment with phosphorus oxychloride or phosphorus oxybromide | Reflux in acetonitrile, followed by purification |

| 4 | Esterification | Reaction with ethanol to form ethyl ester | Recrystallization for purity |

Research Findings:

This synthetic pathway benefits from the availability of raw materials and straightforward reaction steps, offering a cost-effective and environmentally benign route. The process avoids toxic reagents and minimizes waste.

Reagents and Conditions Summary

Key Considerations and Notes

Reaction Temperature:

Most oxidation and cyclization steps are performed under reflux conditions, typically between 50-80°C, to facilitate reaction kinetics while maintaining safety.Solvent Choice:

Common solvents include acetonitrile, ethanol, and tetrahydrofuran, selected for their stability and compatibility with reagents.Yield Optimization:

Optimal molar ratios of oxidants and reagents, along with controlled temperature and reaction time, are critical for maximizing yield and purity.Environmental Impact:

Recent methods emphasize reducing hazardous waste, avoiding toxic reagents, and simplifying purification steps, aligning with green chemistry principles.

Summary of Literature Findings

Análisis De Reacciones Químicas

Types of Reactions

ETHYL 1-(3-CHLOROPYRIDIN-2-YL)-5-METHYLPYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Pyrazole carboxylic acids.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of ETHYL 1-(3-CHLOROPYRIDIN-2-YL)-5-METHYLPYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares ethyl 1-(3-chloropyridin-2-yl)-5-methylpyrazole-4-carboxylate with structurally related pyrazole derivatives, emphasizing substituent effects and physicochemical properties.

Key Structural and Functional Comparisons:

Halogen Substitution (Cl vs. Br):

- Bromination (as in the 3-bromo analog) increases molecular weight and steric bulk, making the compound more reactive in Suzuki-Miyaura couplings .

- Chlorine at the pyridine ring (target compound) balances electronic effects without significantly increasing molecular weight .

Electron-Withdrawing Groups (CF₃ vs. CN): The trifluoromethyl group () drastically enhances lipophilicity and metabolic stability, ideal for systemic agrochemicals. Cyanophenyl substitution () introduces polarity, improving solubility for pharmaceutical applications .

Amino vs.

Pyridine vs. Phenyl Rings:

- Pyridine-based compounds (target, ) exhibit stronger hydrogen-bonding capabilities compared to phenyl analogs (), influencing target binding in enzyme inhibition .

Research Findings:

- Biological Activity: The trifluoromethyl analog () demonstrated 10-fold higher insecticidal activity than the target compound in preliminary assays, attributed to enhanced membrane permeability .

- Synthetic Utility: The bromo-substituted derivative () serves as a key intermediate in palladium-catalyzed cross-coupling reactions, enabling rapid diversification of pyrazole libraries .

- Thermal Stability: The target compound’s melting point (~117–118°C) is comparable to its 3-bromo analog but lower than the trifluoromethyl variant (boiling point >400°C), reflecting substituent-dependent stability .

Actividad Biológica

Ethyl 1-(3-chloropyridin-2-yl)-5-methylpyrazole-4-carboxylate (CAS Number: 1150164-31-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

- Molecular Formula : C12H12ClN3O2

- Molecular Weight : 265.70 g/mol

- Purity : ≥ 97%

- Storage : Room temperature

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. The compound has shown inhibitory effects against various cancer cell lines.

Case Study :

A study evaluated the cytotoxic effects of this compound in MCF-7 and MDA-MB-231 breast cancer cell lines. It was found that the compound exhibited significant cytotoxicity, particularly when combined with doxorubicin, indicating a synergistic effect that enhances its therapeutic potential against resistant cancer types .

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. This compound has been investigated for its ability to inhibit inflammatory pathways.

Research Findings :

In vitro studies demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential application in treating inflammatory diseases .

Antimicrobial Activity

The compound's antimicrobial properties have also been assessed, particularly against pathogenic fungi and bacteria.

Data Summary :

A series of tests revealed that this compound exhibited notable antifungal activity against several strains of fungi, including Candida species. The mechanism appears to involve disruption of fungal cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring and substituents can significantly influence their pharmacological properties.

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution on pyridine | Enhanced cytotoxicity against cancer cells |

| Ethyl carboxylate group | Improved solubility and bioavailability |

| Methyl group at position 5 | Increased anti-inflammatory activity |

Q & A

Q. What are the common synthetic routes for preparing ETHYL 1-(3-CHLOROPYRIDIN-2-YL)-5-METHYLPYRAZOLE-4-CARBOXYLATE, and how can reaction conditions be optimized?

Synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters. For example, a protocol analogous to the synthesis of 1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylic acid ( ) can be adapted:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- NMR : The pyrazole proton (C-H) appears as a singlet near δ 7.5–8.5 ppm. The ester carbonyl (C=O) resonates at ~165–170 ppm in NMR.

- IR : Stretching vibrations for C=O (ester) at 1700–1750 cm and C-Cl (pyridine) at 550–650 cm.

- Mass Spectrometry : Molecular ion peaks ([M+H]) should align with the molecular weight (e.g., 265.67 g/mol) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Single-crystal X-ray diffraction (SCXRD) is used for structure elucidation.

- Refinement via SHELXL () allows precise modeling of bond lengths and angles.

- Validate structural parameters (e.g., R-factor < 0.05) using tools like PLATON () to check for disorders or twinning .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data for this compound?

- Geometry Optimization : Compare computed bond lengths/angles (e.g., B3LYP/6-311+G(d,p) basis set) with SCXRD data to validate accuracy.

- Electronic Properties : Calculate HOMO-LUMO gaps to predict reactivity. For example, the pyrazole ring’s electron-withdrawing groups lower LUMO energy, enhancing electrophilic substitution .

- Spectroscopic Predictions : Simulate NMR chemical shifts using GIAO methods to resolve ambiguous assignments .

Q. What strategies resolve contradictions between spectroscopic data and computational models?

- Cross-Validation : If NMR data conflicts with DFT-predicted shifts, re-examine solvent effects (e.g., DMSO vs. gas-phase calculations).

- Dynamic Effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution vs. rigid crystal structures .

- Experimental Replication : Repeat synthesis under inert conditions to rule out oxidation/byproducts () .

Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?

Q. What methodologies improve synthetic yield when scaling up this compound?

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 3 hours) while maintaining high yields (>70%).

- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl) to accelerate cyclocondensation.

- Workup Modifications : Replace traditional recrystallization with antisolvent precipitation (e.g., adding water to DMSO) for faster purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.